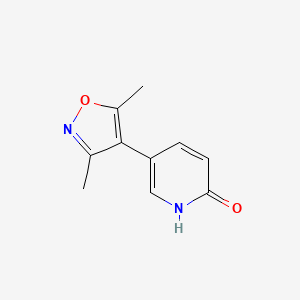
5-(3,5-Dimethyl-1,2-oxazol-4-yl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-Dimethyl-4-isoxazolyl)-2(1h)-pyridinone: is a heterocyclic compound that features both pyridinone and isoxazole moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Dimethyl-4-isoxazolyl)-2(1h)-pyridinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with a suitable pyridinone derivative in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: 5-(3,5-Dimethyl-4-isoxazolyl)-2(1h)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridinone or isoxazole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinone or isoxazole derivatives.
科学的研究の応用
Chemistry: In organic synthesis, 5-(3,5-Dimethyl-4-isoxazolyl)-2(1h)-pyridinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine: In medicinal chemistry, 5-(3,5-Dimethyl-4-isoxazolyl)-2(1h)-pyridinone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 5-(3,5-Dimethyl-4-isoxazolyl)-2(1h)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecule.
類似化合物との比較
- 3,5-Dimethyl-4-isoxazolyl methanol
- 3,5-Dimethyl-4-isoxazolyl isothiocyanate
- 1H-Benzimidazole, 6-(3,5-dimethyl-4-isoxazolyl)-
Comparison: Compared to these similar compounds, 5-(3,5-Dimethyl-4-isoxazolyl)-2(1h)-pyridinone stands out due to its unique combination of pyridinone and isoxazole rings. This dual functionality provides it with distinct chemical and biological properties, making it a versatile compound for various applications. The presence of both rings allows for a broader range of chemical reactions and interactions with biological targets, enhancing its utility in research and industry.
特性
CAS番号 |
1198416-26-0 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.20 g/mol |
IUPAC名 |
5-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-10(7(2)14-12-6)8-3-4-9(13)11-5-8/h3-5H,1-2H3,(H,11,13) |
InChIキー |
AHSQPYZKKMPGLK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C)C2=CNC(=O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















